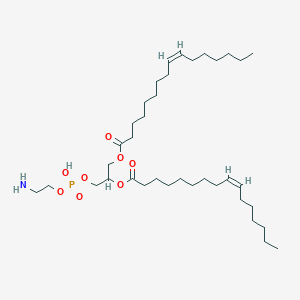

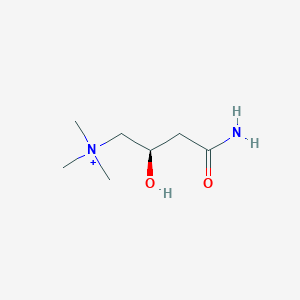

L-Carnitinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

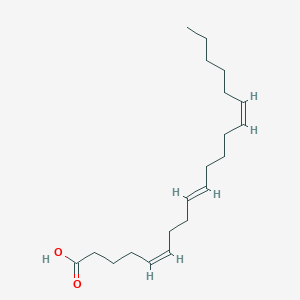

L-Carnitinamide is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. This compound is known for its involvement in the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. This compound is of significant interest in various fields, including biochemistry, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Carnitinamide can be synthesized through several methods. One common approach involves the reaction of L-carnitine with an amide-forming reagent. For instance, L-carnitine can be reacted with ammonia or an amine under specific conditions to form this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically modified strains of bacteria such as Escherichia coli and Proteus sp. has been employed to produce L-carnitine, which can then be converted to this compound. These processes are optimized for large-scale production, focusing on factors such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions

L-Carnitinamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is its hydrolysis to form L-carnitine and ammonia, catalyzed by the enzyme carnitinamidase .

Common Reagents and Conditions

Hydrolysis: Catalyzed by carnitinamidase, typically in an aqueous medium.

Oxidation: Can be oxidized under specific conditions to form different derivatives.

Substitution: Reacts with various reagents to form substituted derivatives, depending on the desired application.

Major Products

The primary product of this compound hydrolysis is L-carnitine, which is a crucial compound in fatty acid metabolism .

Scientific Research Applications

L-Carnitinamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying amide hydrolysis.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects in conditions such as metabolic syndrome, cardiovascular diseases, and muscle wasting

Mechanism of Action

L-Carnitinamide exerts its effects primarily through its conversion to L-carnitine, which facilitates the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, leading to the production of energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .

Comparison with Similar Compounds

Similar Compounds

L-Carnitine: The parent compound, essential for fatty acid transport and energy production.

Acetyl-L-carnitine: A derivative with additional acetyl groups, known for its neuroprotective effects.

Propionyl-L-carnitine: Another derivative, used for its vasodilatory properties and potential benefits in cardiovascular health.

Uniqueness

L-Carnitinamide is unique due to its specific amide structure, which allows it to undergo distinct chemical reactions compared to its parent compound, L-carnitine. This structural difference also influences its solubility, stability, and bioavailability, making it suitable for various specialized applications.

Properties

Molecular Formula |

C7H17N2O2+ |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |

InChI |

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m1/s1 |

InChI Key |

KWIXGIMKELMNGH-ZCFIWIBFSA-O |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)N)O |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)N)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

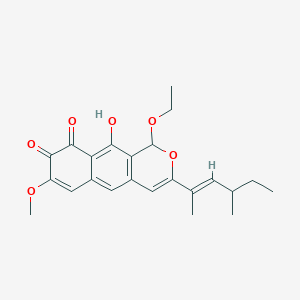

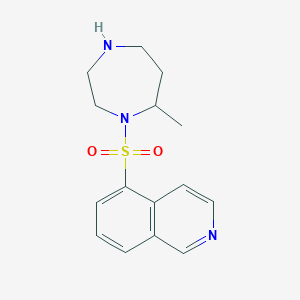

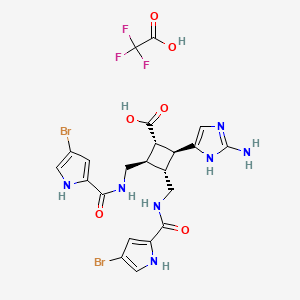

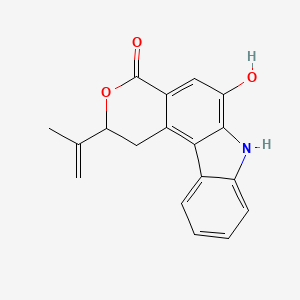

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)

![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)

![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B1243929.png)

![[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243930.png)